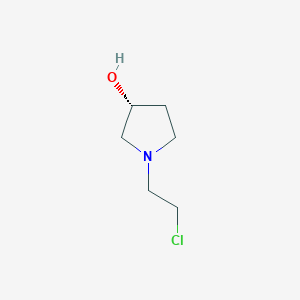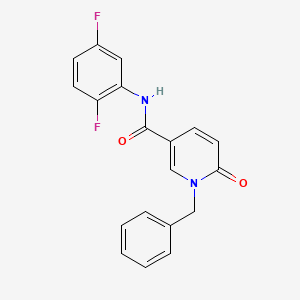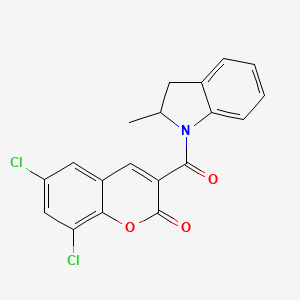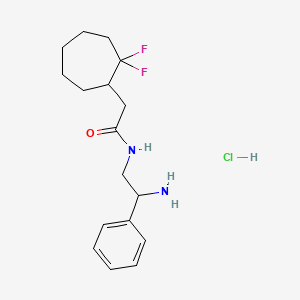
(R)-1-(2-Chloroethyl)pyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Chloroethyl)pyrrolidin-3-OL is a chiral compound with a pyrrolidine ring substituted with a chloroethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloroethyl)pyrrolidin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Chlorination: Introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using an appropriate chloroethylating agent.
Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for ®-1-(2-Chloroethyl)pyrrolidin-3-OL may involve large-scale batch or continuous flow processes, ensuring high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Chloroethyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloroethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of new compounds with different functional groups replacing the chloroethyl group.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Chloroethyl)pyrrolidin-3-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2-Chloroethyl)pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Chloroethyl)pyrrolidin-3-OL: The enantiomer of ®-1-(2-Chloroethyl)pyrrolidin-3-OL, with different stereochemistry.
1-(2-Bromoethyl)pyrrolidin-3-OL: A similar compound with a bromoethyl group instead of a chloroethyl group.
1-(2-Chloroethyl)pyrrolidin-2-OL: A compound with the chloroethyl group at a different position on the pyrrolidine ring.
Uniqueness
®-1-(2-Chloroethyl)pyrrolidin-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(3R)-1-(2-chloroethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUWLZSWCWOGM-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)




![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2933318.png)


![5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2933322.png)
![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)
![2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}oxy)acetic acid](/img/structure/B2933329.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2933330.png)

![8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
